molecular formula C6H9BF3KO B12948989 Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide

Cat. No.: B12948989
M. Wt: 204.04 g/mol
InChI Key: JKJYSHMFMNBLAG-UHFFFAOYSA-N
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Description

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is a chemical compound with the molecular formula C6H9BF3KO and a molecular weight of 204.04 g/mol . It is known for its unique structure, which includes a trifluoroborate group and an oxan-4-ylidene moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide typically involves the reaction of a boronic acid derivative with a trifluoromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like THF and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from reactions with this compound include boronic acids, boronates, and substituted boron-containing compounds .

Scientific Research Applications

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[(oxan-2-yl)methyl]boranuide
  • Potassium trifluoro[(oxan-4-yl)methyl]boranuide
  • Potassium trifluoro[(oxan-4-ylmethoxymethyl)boranuide]

Uniqueness

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide is unique due to its specific structure, which includes an oxan-4-ylidene moiety. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro(oxan-4-ylidenemethyl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1

InChI Key

JKJYSHMFMNBLAG-UHFFFAOYSA-N

Canonical SMILES

[B-](C=C1CCOCC1)(F)(F)F.[K+]

Origin of Product

United States

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